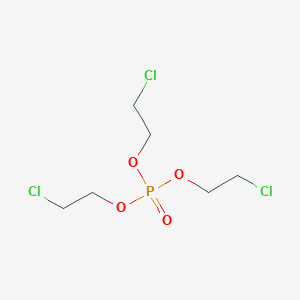

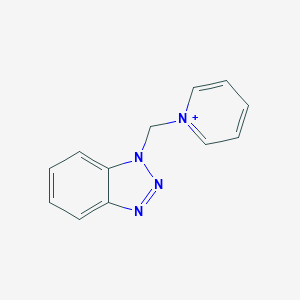

![molecular formula C14H16O4S2 B136110 Diethyl 3,4-diméthylthieno[2,3-b]thiophène-2,5-dicarboxylate CAS No. 152487-69-9](/img/structure/B136110.png)

Diethyl 3,4-diméthylthieno[2,3-b]thiophène-2,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

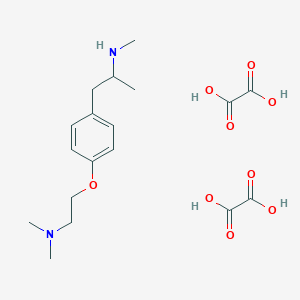

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is derived from thieno[2,3-b]thiophene, a sulfur-containing heterocycle that is known for its stability and electronic properties, making it a valuable component in the field of organic electronics .

Synthesis Analysis

The synthesis of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate has been reported to start from acetylacetone and carbon disulfide. This process involves the preparation of the thieno[2,3-b]thiophene core followed by subsequent functionalization to introduce the ester groups at the 2,5-positions of the thiophene ring . The synthesis route is crucial as it determines the yield and purity of the final product, which in turn affects its applicability in further reactions and material development.

Molecular Structure Analysis

The molecular structure of related thieno[2,3-b]thiophene derivatives has been studied using crystallography. For instance, diethyl 3-amino-4-[(triphenylphosphoranylidene)amino]thieno[2,3-b]thiophene-2,5-dicarboxylate has been found to have a planar thieno[2,3-b]thiophene ring system, which is a common feature among thienothiophene derivatives. This planarity is important for electronic conjugation and can influence the electronic properties of the material .

Chemical Reactions Analysis

The reactivity of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate has been explored in various chemical reactions. For example, it has been shown to undergo selective hydrazidation when reacted with excess hydrazine, leading to the formation of different products depending on the solvent used. In ethanol, a monoacylhydrazine product is formed, while in DMF, a diacylhydrazine product is obtained . These reactions are significant as they allow for the introduction of hydrazine groups, which can further react to form a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the compound's electronic characteristics. The planarity of the thieno[2,3-b]thiophene core contributes to its ability to participate in π-π stacking interactions, which is important for the formation of solid-state structures and can affect the material's conductivity and other physical properties .

Applications De Recherche Scientifique

Cristallographie

Dans le domaine de la cristallographie, ce composé a été étudié pour ses propriétés structurales uniques . Les systèmes cycliques thieno[2,3-b]thiophène du composé sont plans . La conformation moléculaire est stabilisée par des liaisons hydrogène intramoléculaires C—H…O, tandis que l'empilement cristallin est stabilisé par des interactions C—H…O, C—H…π et π—π .

Science des matériaux

Ce composé a été utilisé dans la synthèse de matériaux photovoltaïques conjugués . Ces matériaux sont basés sur le bloc de construction DTP original .

Recherche antidiabétique

Il est intéressant de noter que le composé a montré un potentiel dans la recherche antidiabétique . La présence de thiophènes dans le cristal en titre lui confère une propriété antidiabétique (AD) . Sa CI50 est de 34,24 pour le cristal cultivé broyé à 44 nm .

Nanotechnologie

Le composé a été utilisé dans la croissance de cristaux à l'échelle nanométrique . Les cristaux de DBDTTDO sont cultivés par la méthode de croissance en solution par évaporation lente

Propriétés

IUPAC Name |

diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4S2/c1-5-17-12(15)10-7(3)9-8(4)11(13(16)18-6-2)20-14(9)19-10/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXDOYDXLOMMIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352270 |

Source

|

| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152487-69-9 |

Source

|

| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are some of the key structural characteristics of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate?

A1: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate features a planar thieno[2,3-b]thiophene ring system. [] This planarity is likely a contributing factor to its ability to engage in π-π stacking interactions, as observed in its crystal structure. [] Additionally, the molecule can form intramolecular C–H⋯O hydrogen bonds, contributing to its conformational stability. []

Q2: How can Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate be synthesized?

A2: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate can be synthesized through a reaction involving acetylacetone and carbon disulfide. [] This reaction provides a foundation for further modifications to the molecule, enabling the synthesis of various thieno[2,3-b]thiophene derivatives. [, ]

Q3: What are some of the reactions Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate can undergo?

A3: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate serves as a versatile starting material for synthesizing diverse compounds. It readily reacts with hydrazine hydrate to yield the corresponding hydrazide derivative. [] This hydrazide can further react with various reagents, such as acetylacetone, ethyl acetoacetate, malononitrile, carbon disulfide, phenyl isothiocyanate, p-chlorobenzaldehyde, and can also undergo diazotization, leading to a range of derivatives. [] Additionally, reacting the 2,5-bis(azidocarbonyl)-3,4-dimethylthieno[2,3-b]thiophene derivative with ethyl cyanoacetate, diethyl malonate, or malononitrile yields the corresponding triazole derivatives. []

Q4: What are the potential applications of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate and its derivatives?

A4: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a valuable precursor in the synthesis of various thieno[2,3-b]thiophene derivatives. These derivatives show promise as starting materials for developing biologically active compounds. [] The ability to readily functionalize this compound makes it an attractive target for exploring new chemical entities with potential applications in medicinal chemistry and drug discovery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

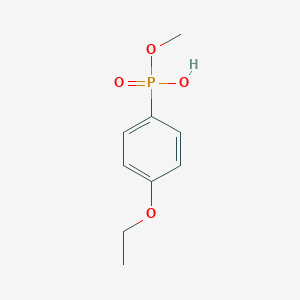

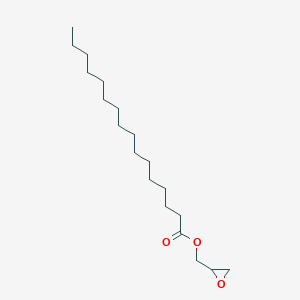

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)

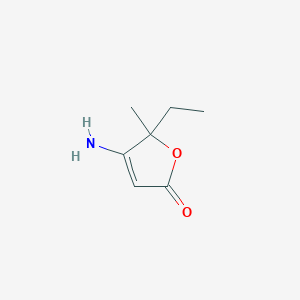

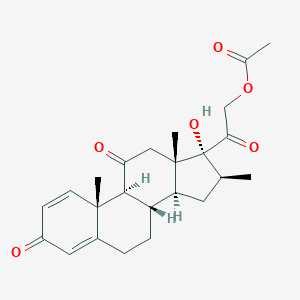

![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)